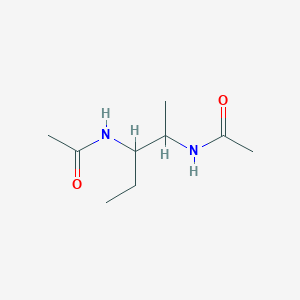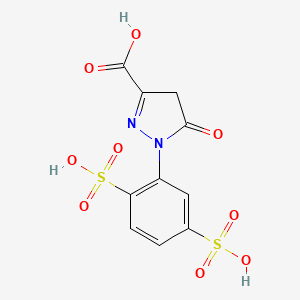![molecular formula C16H12Hg2O4 B13782870 (Maleoyldioxy)bis[phenylmercury] CAS No. 2701-61-3](/img/structure/B13782870.png)
(Maleoyldioxy)bis[phenylmercury]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Maleoyldioxy)bis[phenylmercury] is a chemical compound with the molecular formula C16H12Hg2O4 It is known for its unique structure, which includes two phenylmercury groups connected by a maleoyldioxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Maleoyldioxy)bis[phenylmercury] typically involves the reaction of maleic anhydride with phenylmercury acetate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (Maleoyldioxy)bis[phenylmercury] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(Maleoyldioxy)bis[phenylmercury] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can lead to the formation of simpler mercury compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury or mercury salts.
Applications De Recherche Scientifique
(Maleoyldioxy)bis[phenylmercury] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of (Maleoyldioxy)bis[phenylmercury] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cellular toxicity. This mechanism is particularly relevant in its antimicrobial effects, where it can inhibit the growth of bacteria by interfering with essential cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercury Acetate: A related compound with similar mercury-containing groups but different bridging structures.
Phenylmercury Nitrate: Another mercury compound with distinct chemical properties and applications.
Uniqueness
(Maleoyldioxy)bis[phenylmercury] is unique due to its maleoyldioxy bridge, which imparts specific chemical reactivity and stability. This structural feature distinguishes it from other phenylmercury compounds and contributes to its diverse range of applications.
Propriétés
Numéro CAS |
2701-61-3 |
|---|---|
Formule moléculaire |
C16H12Hg2O4 |
Poids moléculaire |
669.45 g/mol |
Nom IUPAC |
[(Z)-4-oxo-4-(phenylmercuriooxy)but-2-enoyl]oxy-phenylmercury |
InChI |
InChI=1S/2C6H5.C4H4O4.2Hg/c2*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h2*1-5H;1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;;2-1-;; |
Clé InChI |
QECSDABEOGXZNH-RFUWXRFNSA-L |
SMILES isomérique |
C1=CC=C(C=C1)[Hg]OC(=O)/C=C\C(=O)O[Hg]C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)[Hg]OC(=O)C=CC(=O)O[Hg]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)


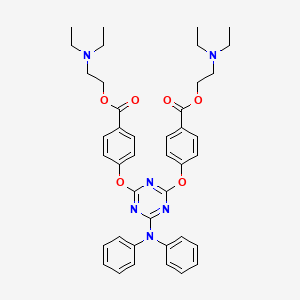
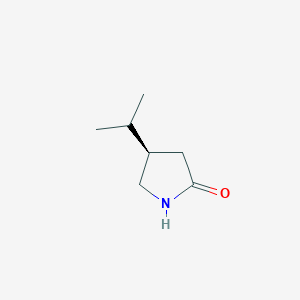
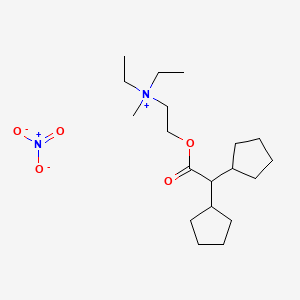

![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)

